molecular formula C22H16Cl4N2O2 B1192680 FabH-IN-44

FabH-IN-44

Cat. No. B1192680
M. Wt: 482.182
InChI Key: WQPWWEANVVYMFD-NXMZODBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FabH-IN-44 is a novel inhibitor of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).

Scientific Research Applications

Structural Insights and Ligand Binding

FabH, known as β-ketoacyl-acyl carrier protein synthase III, plays a pivotal role in fatty acid biosynthesis. Studies have refined the three-dimensional structures of E. coli FabH, highlighting the intricate interactions in ligand binding and providing insights into the enzyme's mechanism, such as the possible involvement of water or hydroxyl anion in Cys112 deprotonation. These refined structures also revealed substantial conformational changes in the enzyme's active site when not bound to a ligand, suggesting a dynamic nature of the enzyme, particularly in the dimer interface and the active site (Qiu et al., 2001). Additionally, the crystal structures of bacterial FabH from multiple pathogenic species, including Enterococcus faecalis and Staphylococcus aureus, were analyzed, showing important differences in the substrate-binding sites, reflecting inter-species diversity in substrate specificities of these enzymes (Gajiwala et al., 2009).

Enzyme Mechanism and Activity

The active site formation and the role of specific residues in the catalysis process of FabH have been a subject of extensive research. A study by Davies et al. (2000) detailed the 1.8 A crystal structure of FabH, discussing the active site's formation through the convergence of alpha helices and the crucial roles of residues like Cys112, His244, and Asn274 in decarboxylation and condensation reactions (Davies et al., 2000). Another significant contribution to understanding the substrate specificity of FabH came from Qiu et al. (2005), who determined the crystal structure of FabH from Staphylococcus aureus and discussed how structural differences account for varying substrate specificities between species (Qiu et al., 2005).

Role in Fatty Acid Biosynthesis

FabH's role in initiating and determining the type and composition of fatty acids produced in organisms is crucial. Studies have looked into improving fatty acid biosynthesis by engineering recombinant strains of E. coli that overexpress FabH, leading to enhanced production of certain fatty acids like hexadecanoic acid (Lee et al., 2011). Similarly, the essential role of FabH in fatty acid biosynthesis in Streptomyces coelicolor was highlighted, underscoring its critical function in the initiation of this biosynthetic pathway (Revill et al., 2001).

FabH as a Target for Antibacterial Agents

Given its central role in fatty acid biosynthesis and its conservation across different bacteria, FabH has been identified as a promising target for antibacterial agent development. Studies have focused on understanding the structural and biochemical aspects of FabH, aiding the design of novel inhibitors. The structural basis for the development of potent inhibitors and their potential as novel, selective, broad-spectrum antibacterials has been a significant area of exploration (Zhang et al., 2012; Nie et al., 2005).

properties

Product Name

FabH-IN-44

Molecular Formula

C22H16Cl4N2O2

Molecular Weight

482.182

IUPAC Name

3-(-(2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime

InChI

InChI=1S/C22H16Cl4N2O2/c23-19-6-4-17(21(25)9-19)13-29-27-11-15-2-1-3-16(8-15)12-28-30-14-18-5-7-20(24)10-22(18)26/h1-12H,13-14H2/b27-11+,28-12+

InChI Key

WQPWWEANVVYMFD-NXMZODBASA-N

SMILES

ClC1=CC=C(C(Cl)=C1)CO/N=C/C2=CC(/C=N/OCC3=CC=C(Cl)C=C3Cl)=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FabH-IN-44

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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